4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
CAS No.: 898789-78-1
Cat. No.: VC3872456
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898789-78-1 |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile |
| Standard InChI | InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 |
| Standard InChI Key | LGSDGFCBJZPKAM-UHFFFAOYSA-N |
| SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
| Canonical SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Introduction
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is a complex organic compound that incorporates both pyrrole and benzonitrile moieties. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The following sections will delve into its chemical properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile likely involves multi-step reactions, including the formation of the pyrrole ring and its attachment to the benzonitrile backbone. A common approach might involve:
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Pyrrole Ring Formation: This could be achieved through the condensation of appropriate precursors.
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Attachment to Benzonitrile: The pyrrole derivative would then be linked to the benzonitrile backbone via a benzoyl group, possibly through a Friedel-Crafts acylation or similar reaction.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of the pyrrole ring |
| 2 | Acylation | Attachment of the pyrrole derivative to the benzonitrile backbone |
Pharmaceutical Applications
Compounds with pyrrole and benzonitrile moieties have been explored for their biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile would depend on its ability to interact with biological targets.
Materials Science Applications
In materials science, compounds with aromatic rings and nitrile groups can be used in the synthesis of polymers or as components in organic electronics due to their electronic properties.
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